Cas no 1985607-65-5 (Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate)
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate
- D72128
- Baloxavir Impurity 57
- 1985607-65-5
- DS-021072
- ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3-phenylmethoxypyridine-2-carboxylate
- SCHEMBL20101953
- DB-161745
- 1-(tert-Butoxycarbonylamino)-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid ethyl ester
- CS-15825
- starbld0000790
- AKOS037651076
- 92189-64-5
- CS-0047613
-
- MDL: MFCD31706263
- Inchi: 1S/C20H24N2O6/c1-5-26-18(24)16-17(27-13-14-9-7-6-8-10-14)15(23)11-12-22(16)21-19(25)28-20(2,3)4/h6-12H,5,13H2,1-4H3,(H,21,25)
- InChI Key: PGCATWPOILMLJC-UHFFFAOYSA-N
- SMILES: O(C(NN1C=CC(C(=C1C(=O)OCC)OCC1C=CC=CC=1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 388.16343649g/mol
- Monoisotopic Mass: 388.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 656
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 94.2
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1003065-1g |
ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 95% | 1g |
$770 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118253-100mg |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 98% | 100mg |
¥1291 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118253-250mg |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 98% | 250mg |
¥2154 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118253-1g |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 98% | 1g |
¥4422 | 2023-04-15 | |
| Ambeed | A1178127-1g |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 98% | 1g |
$7.0 | 2023-06-23 | |
| 1PlusChem | 1P01DYQD-100mg |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 95% | 100mg |
$214.00 | 2023-12-19 | |
| 1PlusChem | 1P01DYQD-250mg |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 95% | 250mg |
$333.00 | 2023-12-19 | |
| Aaron | AR01DYYP-100mg |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 97% | 100mg |
$533.00 | 2025-02-10 | |
| Aaron | AR01DYYP-250mg |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 97% | 250mg |
$884.00 | 2025-02-10 | |
| A2B Chem LLC | AX30357-100mg |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate |
1985607-65-5 | 95% | 100mg |
$88.00 | 2024-04-20 |
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS No. 1985607-65-5): A Comprehensive Overview
Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate, with the CAS number 1985607-65-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dihydropyridine class, which is well-known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxy substituent, make it a valuable intermediate in the synthesis of more complex pharmacophores.
The Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate molecule exhibits a unique combination of functional groups that contribute to its reactivity and utility in synthetic chemistry. The Boc group, for instance, provides stability to the amine functionality under various reaction conditions, making it an excellent protecting group in multi-step syntheses. On the other hand, the benzyloxy moiety enhances the solubility and metabolic stability of the compound, which are crucial factors in drug development.
Recent advancements in medicinal chemistry have highlighted the importance of dihydropyridines in the development of novel therapeutic agents. Dihydropyridines are known for their vasodilatory effects, calcium channel blockade, and antimicrobial properties. The specific arrangement of functional groups in Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate makes it a promising candidate for further derivatization and exploration of its pharmacological potential.
In particular, the presence of the oxo group at the 4-position and the carboxylate ester at the 2-position introduces additional reactivity that can be exploited in designing new drug candidates. The oxo group can participate in hydrogen bonding interactions, which are essential for binding to biological targets, while the ester functionality can be hydrolyzed to release a free carboxylic acid group, providing versatility in further chemical modifications.
The synthesis of Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate involves a series of well-established organic reactions, including condensation, cyclization, and protection-deprotection steps. The use of Boc chemistry ensures that the amine group remains protected during these synthetic steps until it is ready to be incorporated into a final pharmacophore. This approach is particularly useful in complex drug synthesis where selective functional group manipulation is required.
Recent studies have demonstrated the utility of this compound as a building block in the synthesis of more complex molecules with potential therapeutic applications. For example, researchers have explored its use in generating derivatives with enhanced binding affinity to specific biological targets. The benzyloxy group, in particular, has been found to improve solubility and bioavailability, which are critical factors in drug development.
The dihydropyridine core of Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate has also been investigated for its potential role in developing novel antimicrobial agents. Dihydropyridines have shown promise in combating resistant bacterial strains due to their ability to disrupt bacterial cell wall synthesis. Further research is needed to fully elucidate the mechanisms by which this compound interacts with bacterial targets and whether it can be developed into an effective antimicrobial agent.
In conclusion, Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS No. 1985607-65-5) is a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further exploration in drug development. The combination of protective groups and functional moieties allows for diverse synthetic manipulations, opening up numerous possibilities for designing new therapeutic agents with enhanced efficacy and bioavailability.
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